

head-to-head comparison of BAY-179 and IACS-010759

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Compound of Interest

Compound Name: BAY-179

Cat. No.: B15577726

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Head-to-Head Comparison: BAY-179 vs. IACS-010759

A Guide for Researchers in Oncology Drug Development

In the landscape of cancer metabolism-targeted therapies, the inhibition of mitochondrial Complex I has emerged as a compelling strategy to exploit the metabolic vulnerabilities of tumor cells. This guide provides a detailed, head-to-head comparison of two potent and selective small-molecule inhibitors of Complex I: **BAY-179** and IACS-010759. While both compounds share a common molecular target, their developmental trajectories and publicly available data present distinct profiles for consideration by the research community. IACS-010759 has progressed to clinical evaluation, offering valuable insights into the therapeutic window and challenges of Complex I inhibition in humans. In contrast, **BAY-179** is positioned as a highly characterized preclinical tool, ideal for in vivo studies to further probe the biology of this therapeutic target.

Mechanism of Action: Targeting the Engine of the Cell

Both **BAY-179** and IACS-010759 exert their anti-cancer effects by inhibiting the NADH:ubiquinone oxidoreductase activity of Complex I, the first and largest enzyme of the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation





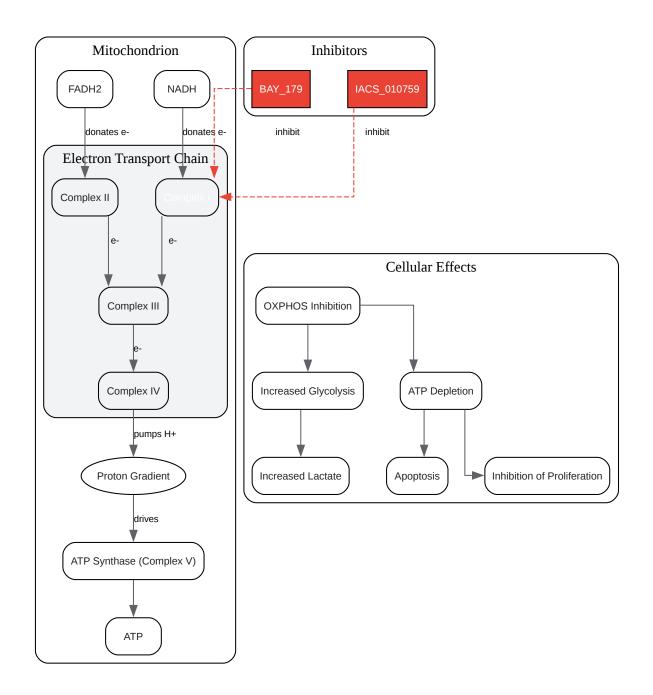


(OXPHOS), leading to a cascade of metabolic consequences in cancer cells that are highly dependent on this pathway for energy production and biosynthesis.

IACS-010759 has been shown to bind to the ND1 subunit of Complex I, at the entrance of the quinone binding channel.[1] This specific interaction blocks the electron flow from NADH to ubiquinone, thereby impeding the generation of a proton gradient necessary for ATP synthesis. The inhibition of Complex I by IACS-010759 leads to decreased oxygen consumption, reduced ATP levels, and an accumulation of NADH.[2] This energy crisis can trigger apoptosis and inhibit the proliferation of cancer cells.[3] Furthermore, the metabolic reprogramming induced by IACS-010759 includes a compensatory increase in glycolysis, leading to elevated lactate production.[1][4]

BAY-179, as a potent Complex I inhibitor, is understood to operate through a similar mechanism of disrupting the electron transport chain. While the precise binding site on Complex I is not as extensively detailed in the public domain as that of IACS-010759, its high potency and selectivity suggest a specific and effective engagement with the enzyme.[5] The downstream effects are expected to mirror those of IACS-010759, including the inhibition of ATP synthesis and a shift towards glycolytic metabolism.





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Figure 1: Signaling pathway of Complex I inhibition.



Quantitative Data Summary

The following tables provide a summary of the available quantitative data for **BAY-179** and IACS-010759, allowing for a comparative assessment of their potency and preclinical pharmacokinetic properties.

Table 1: In Vitro Potency

Parameter	BAY-179	IACS-010759
Target	Mitochondrial Complex I	Mitochondrial Complex I
Human Complex I IC₅o	79 nM	< 10 nM
Mouse Complex I IC50	38 nM	Not explicitly stated
Rat Complex I IC ₅₀	27 nM	Not explicitly stated
Dog Complex I IC50	47 nM	Not explicitly stated
Cellular ATP Reduction IC50	25 nM (in an unspecified cell line)	Not explicitly stated
Oxygen Consumption Rate (OCR) IC50	Not explicitly stated	~1-10 nM (in various cancer cell lines)

Table 2: Preclinical Pharmacokinetics

Parameter	BAY-179	IACS-010759
Species	Rat	Not explicitly stated in preclinical summary
In Vitro Metabolic Stability	Moderate to good (F _{max} of 81%)	Excellent pharmacokinetic properties in preclinical species
In Vivo Clearance	Significantly lower than earlier lead compounds	Not explicitly stated in preclinical summary



Preclinical Efficacy

Both **BAY-179** and IACS-010759 have demonstrated anti-tumor activity in preclinical models, particularly in cancers identified as being dependent on OXPHOS.

IACS-010759 has been evaluated in a range of preclinical cancer models:

- Acute Myeloid Leukemia (AML): In both AML cell lines and patient-derived xenograft (PDX) models, IACS-010759 induced a robust decrease in proliferation and an increase in apoptosis, with EC₅₀ values typically below 10 nM.[6] In a refractory primary AML PDX model, treatment with IACS-010759 at 10 mg/kg extended median survival by more than two-fold.[6]
- Brain Cancer: Preclinical studies showed that IACS-010759 was effective in models of brain cancer.[3]
- T-cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL cell lines and PDX models, IACS-010759 reduced cell viability with EC₅₀ values in the low nanomolar range and extended overall survival in vivo.[7]
- Chronic Lymphocytic Leukemia (CLL): In CLL cells, IACS-010759 inhibited the oxygen consumption rate and decreased intracellular ribonucleotide pools.[3]

BAY-179 is described as an "excellent in vivo suitable tool," suggesting its efficacy in animal models.[5] However, specific public data on its in vivo efficacy in various cancer models is limited compared to IACS-010759. The publication detailing its discovery mentions that an earlier lead compound, from which **BAY-179** was optimized, showed some activity in a mouse xenograft model.[5] Given **BAY-179**'s improved properties, it is expected to have robust in vivo activity.

Clinical Development and Toxicology

The clinical development path of IACS-010759 provides critical insights into the challenges of targeting Complex I. Two Phase I clinical trials were initiated in patients with advanced solid tumors and relapsed/refractory AML.[1] However, both trials were discontinued due to a narrow therapeutic index and the emergence of dose-limiting toxicities.[1] The primary toxicities observed were:



- Elevated Blood Lactate: A consistent pharmacodynamic marker of Complex I inhibition, with some patients developing lactic acidosis.[1][4]
- Neurotoxicity: Peripheral neuropathy was a significant and dose-dependent toxicity.[1]

Reverse translational studies in mice confirmed that IACS-010759 could induce behavioral and physiological changes indicative of peripheral neuropathy.[1]

For **BAY-179**, there is no publicly available information regarding its clinical development. Its preclinical toxicology profile is not detailed in the available literature, though the optimization process from earlier lead compounds aimed to improve its pharmacokinetic and safety profile. [5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

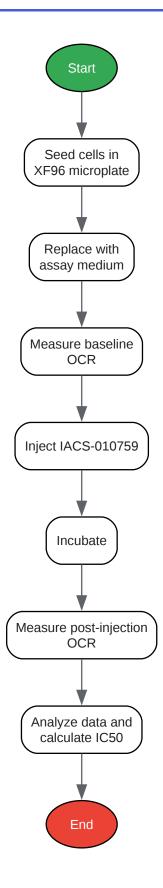
IACS-010759: Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.

Protocol Summary:

- Cell Seeding: Cancer cells are seeded in a Seahorse XF96 cell culture microplate.
- Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
- Baseline Measurement: The Seahorse XF Analyzer is used to take baseline measurements of the OCR.
- Compound Injection: IACS-010759 is injected into the wells at various concentrations.
- Post-Injection Measurement: OCR is measured again after a defined incubation period to determine the inhibitory effect of the compound.





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Figure 2: Workflow for Oxygen Consumption Rate (OCR) Assay.



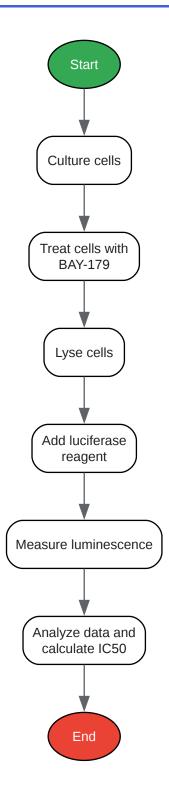
BAY-179: Cellular ATP Reduction Assay

This assay quantifies the level of intracellular ATP, which is expected to decrease upon inhibition of OXPHOS.

Protocol Summary:

- Cell Culture: Cells are cultured in appropriate media and conditions.
- Compound Treatment: Cells are treated with varying concentrations of BAY-179 for a specified duration.
- Cell Lysis: The cells are lysed to release intracellular contents, including ATP.
- Luciferase Reaction: The cell lysate is mixed with a luciferase-based reagent. In the
 presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating
 light.
- Luminescence Measurement: The amount of light produced is measured using a luminometer and is directly proportional to the ATP concentration.
- Data Analysis: The reduction in ATP levels in treated cells is compared to untreated controls to determine the IC₅₀.





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Figure 3: Workflow for Cellular ATP Reduction Assay.

Conclusion



BAY-179 and IACS-010759 are both potent and selective inhibitors of mitochondrial Complex I with demonstrated preclinical anti-cancer activity. IACS-010759's journey into clinical trials has provided the research community with invaluable data on the potential and the perils of targeting this central metabolic node in humans. The dose-limiting toxicities of hyperlactatemia and neurotoxicity highlight the narrow therapeutic window and underscore the need for careful patient selection and potentially combination strategies.

BAY-179, with its excellent potency, species cross-reactivity, and optimized pharmacokinetic properties, stands out as a critical research tool.[5] It allows for the rigorous in vivo validation of Complex I as a therapeutic target in a variety of preclinical models, which can help to further delineate the specific tumor contexts that are most susceptible to this therapeutic approach. The availability of **BAY-179** as a chemical probe can facilitate the discovery of predictive biomarkers and the exploration of rational combination therapies to widen the therapeutic index of Complex I inhibitors.

For researchers in the field, the choice between these two compounds will depend on the specific research question. IACS-010759 provides a clinically relevant benchmark, with its known toxicity profile in humans serving as a critical reference point. **BAY-179** offers a well-characterized and potent tool for preclinical discovery and hypothesis testing, paving the way for the next generation of Complex I inhibitors with improved therapeutic potential.

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